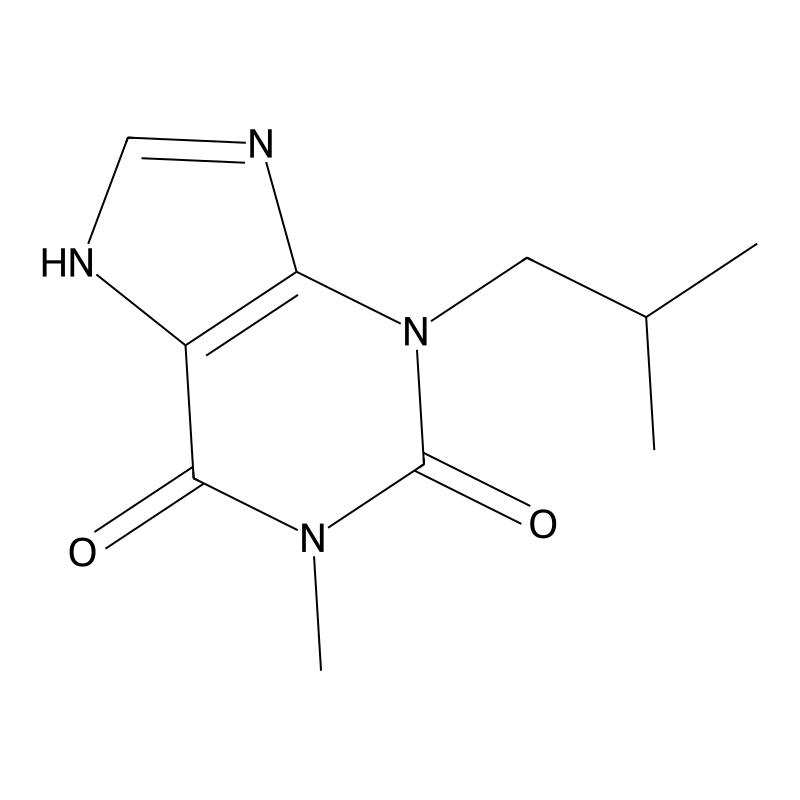

3-Isobutyl-1-methylxanthine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phosphodiesterase Inhibition and cAMP/cGMP Levels

- IBMX acts as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [Sigma-Aldrich]: .

- By inhibiting PDEs, IBMX increases intracellular levels of cAMP and cGMP, which act as important cellular signaling molecules involved in various processes [Sigma-Aldrich]: .

Cell Differentiation and Development

- IBMX can influence the differentiation of stem cells. For instance, it can be used as a supplement to induce the differentiation of mesenchymal stem cells (MSCs) towards fat cells (adipogenic differentiation) [Sigma-Aldrich]: .

Oocyte Research

- In oocyte research, IBMX is used to maintain the germinal vesicle (GV) arrest of oocytes during prophase I of meiosis [Sigma-Aldrich]: . This helps preserve the oocytes in a usable state for further studies.

Other Applications

3-Isobutyl-1-methylxanthine, also known as 1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione, is a methylxanthine derivative with the molecular formula and a molecular weight of approximately 222.24 g/mol. It is classified as a small molecule and is primarily recognized for its role as a phosphodiesterase inhibitor and adenosine receptor antagonist. The compound appears as a beige to white crystalline powder with a melting point between 200°C to 203°C .

IBMX acts primarily as a non-selective phosphodiesterase (PDE) inhibitor [, ]. Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important cellular signaling molecules. By inhibiting PDE, IBMX elevates intracellular levels of cAMP and cGMP, leading to the activation of various downstream signaling pathways involved in cell proliferation, differentiation, and other cellular processes [, ].

3-Isobutyl-1-methylxanthine functions primarily through its inhibition of phosphodiesterases, enzymes that break down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 3-isobutyl-1-methylxanthine increases intracellular levels of cAMP, leading to various downstream effects including enhanced protein kinase A activity and modulation of inflammatory responses .

The compound's interactions can also affect the metabolism of other drugs. For instance, the presence of interferon alfa-2b can decrease the metabolism of 3-isobutyl-1-methylxanthine, potentially altering its efficacy .

3-Isobutyl-1-methylxanthine exhibits significant biological activity due to its dual role as a phosphodiesterase inhibitor and adenosine receptor antagonist. Its inhibition of phosphodiesterases leads to increased cAMP levels, which can activate protein kinase A pathways, thereby influencing cellular processes such as inflammation and immune responses . Additionally, it has been shown to inhibit tumor necrosis factor-alpha (TNFα) production and leukotriene synthesis, which are critical in inflammatory pathways .

The compound is also noted for its ability to stimulate melanogenesis, making it useful in studies related to skin pigmentation .

The synthesis of 3-isobutyl-1-methylxanthine typically involves multi-step organic reactions starting from simpler xanthine derivatives. While specific synthetic routes can vary, common methods include:

- Methylation: Introducing a methyl group at the nitrogen position using methylating agents.

- Isobutylation: Adding an isobutyl group through alkylation reactions.

- Purification: The final product is often purified through crystallization or chromatography techniques to achieve the desired purity level.

The precise conditions and reagents can vary based on the desired yield and purity .

3-Isobutyl-1-methylxanthine has several applications in research and potential therapeutic contexts:

- Research Tool: It is widely used in laboratory settings as a tool for studying cAMP signaling pathways and for investigating the effects of phosphodiesterase inhibition.

- Pharmacological Research: Due to its biological activities, it serves as a model compound for developing new drugs targeting similar pathways.

- Cosmetic Industry: Its role in stimulating melanogenesis makes it relevant in formulations aimed at skin pigmentation regulation .

Interaction studies highlight that 3-isobutyl-1-methylxanthine can influence the pharmacokinetics of various drugs. For example:

- Interferon alfa: Decreases metabolism of 3-isobutyl-1-methylxanthine.

- Adenosine: Its therapeutic efficacy may be reduced when combined with 3-isobutyl-1-methylxanthine.

- Acetazolamide: May increase excretion rates of 3-isobutyl-1-methylxanthine, potentially lowering serum levels and efficacy .

These interactions underscore the importance of understanding drug combinations in therapeutic settings.

Several compounds share structural or functional similarities with 3-isobutyl-1-methylxanthine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Primary Action | Unique Features |

|---|---|---|---|

| Theophylline | Methylxanthine | Phosphodiesterase inhibitor | Primarily used for respiratory diseases |

| Caffeine | Methylxanthine | Stimulant | Commonly consumed as a beverage |

| Pentoxifylline | Methylated xanthine | Phosphodiesterase inhibitor | Used to improve blood flow in peripheral vascular disease |

| 8-Bromoadenosine | Adenosine analog | Adenosine receptor agonist | Selectively targets adenosine receptors |

While all these compounds share some level of structural similarity with 3-isobutyl-1-methylxanthine, their unique actions and therapeutic uses differentiate them significantly within pharmacological contexts .

Non-Selective Phosphodiesterase Inhibition Profile

3-Isobutyl-1-methylxanthine represents a non-selective phosphodiesterase inhibitor that demonstrates broad-spectrum activity against multiple cyclic nucleotide phosphodiesterase families [1] [2] [3] [4]. The compound exhibits inhibitory activity across at least five major phosphodiesterase families, with varying degrees of potency that reflect differential binding affinities and catalytic domain interactions [5] [6].

The inhibitory mechanism of 3-Isobutyl-1-methylxanthine involves competitive binding to the catalytic domain of phosphodiesterase enzymes, where it occupies a common binding subpocket that comprises key residues including phenylalanine, glutamine, and hydrophobic amino acids [5] [7]. Crystal structure analyses have revealed that the xanthine moiety of 3-Isobutyl-1-methylxanthine forms critical π-π stacking interactions with conserved phenylalanine residues, while the N7 position engages in hydrogen bonding with glutamine side chains within the active site [5].

cAMP-Specific PDE Isoform Affinity

The cAMP-specific phosphodiesterase families demonstrate particularly high sensitivity to 3-Isobutyl-1-methylxanthine inhibition, with the compound showing preferential potency against PDE4 and PDE3 isoforms [8]. PDE4 family members exhibit the highest sensitivity, with IC₅₀ values of 13 μM for the general PDE4 family and 12 μM for the specifically characterized PDE4D2 isoform [5] [8]. This enhanced sensitivity reflects the structural characteristics of the PDE4 catalytic domain, which accommodates the isobutyl side chain of 3-Isobutyl-1-methylxanthine through favorable hydrophobic interactions [5].

PDE3 family enzymes, classified as cGMP-inhibited cAMP phosphodiesterases, demonstrate substantial sensitivity with an IC₅₀ of 18 μM [8]. The PDE3 family's unique 44-amino acid insert within the catalytic domain does not significantly impair 3-Isobutyl-1-methylxanthine binding, allowing effective inhibition of both PDE3A and PDE3B isoforms [9]. Functional studies have demonstrated that 3-Isobutyl-1-methylxanthine effectively blocks PDE3-mediated cAMP hydrolysis in multiple cellular contexts, including cardiac myocytes and adipocytes [10] [11].

The PDE7 and PDE8 families, while also cAMP-specific, show reduced sensitivity to 3-Isobutyl-1-methylxanthine inhibition [6]. PDE7 isoforms, characterized as high-affinity cAMP-specific phosphodiesterases, demonstrate moderate resistance, while PDE8 family members exhibit substantial insensitivity to inhibition [2]. This differential sensitivity pattern reflects evolutionary divergence in catalytic domain architecture and active site topology among cAMP-specific phosphodiesterase families.

cGMP-Related PDE Family Interactions

The cGMP-hydrolyzing phosphodiesterase families exhibit variable sensitivity to 3-Isobutyl-1-methylxanthine, with significant differences in inhibitory potency observed across family members. PDE5 family enzymes, characterized as cGMP-binding cGMP-specific phosphodiesterases, demonstrate moderate sensitivity with IC₅₀ values of 32 μM for the general family and 12 μM for the PDE5A1 isoform [5] [8]. The regulatory GAF domains present in PDE5 do not significantly influence 3-Isobutyl-1-methylxanthine binding to the catalytic domain, allowing effective inhibition of both basal and allosterically-activated enzyme states [12].

PDE6 family members, specialized photoreceptor phosphodiesterases, show moderate sensitivity to 3-Isobutyl-1-methylxanthine inhibition despite their unique regulatory mechanisms involving inhibitory γ-subunits [6]. The compound effectively inhibits both PDE6A and PDE6B isoforms, although higher concentrations are typically required compared to PDE4 or PDE5 family members.

PDE9 family enzymes represent a notable exception within the cGMP-specific phosphodiesterases, demonstrating marked resistance to 3-Isobutyl-1-methylxanthine inhibition [7]. PDE9A2, characterized as a high-affinity cGMP-specific phosphodiesterase with a Km of 70 nM for cGMP, shows insensitivity to 3-Isobutyl-1-methylxanthine at concentrations up to 1000 μM [7]. Crystal structure analysis reveals that despite physical binding of 3-Isobutyl-1-methylxanthine to the PDE9A2 active site, the inhibitor fails to produce significant functional inhibition, potentially due to the extremely high cGMP affinity that requires millimolar inhibitor concentrations for effective competition [7].

The dual-specificity phosphodiesterases (PDE1, PDE2, PDE10, and PDE11) demonstrate intermediate sensitivity profiles. PDE1 family members, regulated by calcium/calmodulin, show IC₅₀ values of 19 μM for general family inhibition and 12 μM for PDE1C specifically [13] [8]. PDE2 family enzymes, characterized by cGMP-stimulated activity, exhibit the lowest sensitivity among commonly inhibited families, with IC₅₀ values of 50 μM [8]. This reduced sensitivity may reflect allosteric regulation by cGMP binding to regulatory GAF domains, which can influence inhibitor binding kinetics.

Adenosine Receptor Antagonism Characteristics

3-Isobutyl-1-methylxanthine functions as a non-selective adenosine receptor antagonist across all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) [2] [14] [15]. The adenosine receptor antagonism represents a secondary pharmacological mechanism that operates independently of phosphodiesterase inhibition, contributing to the compound's complex pharmacological profile [16].

The binding characteristics of 3-Isobutyl-1-methylxanthine at adenosine receptors reflect the structural features common to methylxanthine derivatives. The compound demonstrates weak to moderate affinity across all adenosine receptor subtypes, with binding affinities typically in the micromolar range [17] [18]. The non-selective nature of this antagonism contrasts with more specialized adenosine receptor antagonists that exhibit subtype selectivity through specific structural modifications [14].

A₁ adenosine receptors, coupled to Gi/Go proteins and involved in inhibitory signaling pathways, show moderate sensitivity to 3-Isobutyl-1-methylxanthine antagonism [18] [15]. Functional studies demonstrate that the compound can effectively block A₁ receptor-mediated adenylate cyclase inhibition, although higher concentrations are required compared to selective A₁ antagonists such as 8-cyclopentyl-1,3-dipropylxanthine [18]. The antagonism at A₁ receptors contributes to the compound's ability to prevent adenosine-mediated behavioral depression and cardiovascular effects [15].

A₂A and A₂B adenosine receptors, coupled to Gs proteins and involved in stimulatory signaling, demonstrate variable sensitivity to 3-Isobutyl-1-methylxanthine [14] [19]. The compound shows weak antagonist activity at A₂A receptors, with significantly lower potency compared to selective A₂A antagonists [19]. At A₂B receptors, 3-Isobutyl-1-methylxanthine demonstrates moderate antagonist activity, particularly relevant in cellular systems where A₂B receptors mediate adenosine-induced calcium mobilization [20].

A₃ adenosine receptors, the most recently characterized subtype, show the lowest sensitivity to 3-Isobutyl-1-methylxanthine antagonism among the adenosine receptor family [14] [21]. The compound's weak A₃ antagonist activity reflects structural requirements for high-affinity A₃ binding that are not optimally satisfied by the 3-Isobutyl-1-methylxanthine structure. This differential sensitivity contributes to the functional selectivity observed in cellular systems expressing multiple adenosine receptor subtypes.

The functional consequences of adenosine receptor antagonism by 3-Isobutyl-1-methylxanthine involve blocking endogenous adenosine signaling pathways that typically oppose cAMP accumulation [16]. In several cellular systems, endogenous adenosine production creates autocrine signaling loops that activate adenosine receptors and limit cAMP responses to phosphodiesterase inhibition [16]. The dual mechanism of 3-Isobutyl-1-methylxanthine—combining phosphodiesterase inhibition with adenosine receptor blockade—can produce synergistic effects on cAMP accumulation that exceed those achieved by selective phosphodiesterase inhibitors alone [16].

Secondary Effects on Protein Kinase A Activation

The protein kinase A activation mediated by 3-Isobutyl-1-methylxanthine represents a critical downstream consequence of phosphodiesterase inhibition that translates elevated cAMP levels into specific cellular responses [22] [23] [24]. The mechanism involves the classic cAMP-dependent protein kinase pathway, where accumulated cAMP binds to the regulatory subunits of inactive protein kinase A holoenzymes, causing conformational changes that release catalytically active subunits [25] [24].

Temporal dynamics of protein kinase A activation by 3-Isobutyl-1-methylxanthine follow a characteristic progression that reflects the kinetics of cAMP accumulation and protein kinase A complex dissociation [24]. Initial cAMP elevation occurs within minutes of 3-Isobutyl-1-methylxanthine application, followed by rapid protein kinase A activation as cAMP levels exceed the threshold for regulatory subunit binding [22] [25]. The sustained nature of protein kinase A activation reflects the persistent elevation of cAMP maintained by continued phosphodiesterase inhibition.

Substrate phosphorylation patterns induced by 3-Isobutyl-1-methylxanthine-activated protein kinase A encompass a diverse array of cellular targets that control multiple physiological processes [22] [23]. Key substrates include the cAMP response element-binding protein (CREB), which undergoes serine-133 phosphorylation leading to enhanced transcriptional activation [22]. Phospholamban phosphorylation occurs in cardiac myocytes, resulting in enhanced sarcoplasmic reticulum calcium ATPase activity and improved calcium handling [24].

Metabolic enzyme regulation represents another major category of protein kinase A-mediated effects. 3-Isobutyl-1-methylxanthine treatment leads to phosphorylation and inactivation of acetyl-CoA carboxylase, promoting fatty acid oxidation over synthesis [25]. Hormone-sensitive lipase phosphorylation enhances lipolytic activity in adipocytes, contributing to increased free fatty acid release [11]. Glycogen synthase phosphorylation inhibits glycogen synthesis while phosphorylase kinase activation promotes glycogen breakdown, coordinating metabolic shifts toward catabolic pathways.

Translation initiation regulation emerges as a critical mechanism whereby 3-Isobutyl-1-methylxanthine influences protein synthesis [23]. Protein kinase A phosphorylation of eukaryotic initiation factor 4B (eIF4B) at serine-422 enhances the efficiency of mRNA translation initiation [23]. This mechanism contributes to the regulation of c-MYC protein expression, where 3-Isobutyl-1-methylxanthine treatment increases c-MYC levels through enhanced translation rather than altered protein stability [23].

Compartmentalization effects significantly influence the spatial organization of protein kinase A signaling in response to 3-Isobutyl-1-methylxanthine [24]. Different cellular compartments exhibit distinct cAMP accumulation patterns and protein kinase A activation kinetics, creating signaling nanodomains with specialized functional outputs [24]. Sarcolemmal and sarcoplasmic reticulum compartments in cardiac myocytes show preferential protein kinase A activation compared to myofilament regions, optimizing excitation-contraction coupling while minimizing effects on contractile protein sensitivity [24].

Negative feedback mechanisms become activated following protein kinase A stimulation by 3-Isobutyl-1-methylxanthine, creating regulatory circuits that modulate the magnitude and duration of cellular responses [12]. Protein kinase A phosphorylation of PDE3 and PDE4 isoforms increases their catalytic activity, establishing feedback inhibition that tends to limit further cAMP accumulation [9] [12]. Additionally, protein kinase A phosphorylation of its own regulatory subunits can alter the sensitivity of the holoenzyme complex to cAMP, providing another layer of autoregulatory control.

Gene expression modulation represents a longer-term consequence of protein kinase A activation by 3-Isobutyl-1-methylxanthine [22]. Phosphorylated CREB recruits the transcriptional coactivator CREB-binding protein and promotes transcription of genes containing cAMP response elements [22]. This mechanism underlies the regulation of gluconeogenic enzymes, transcriptional regulators, and other proteins involved in metabolic adaptation to elevated cAMP signaling.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Resveratrol restores intracellular transport in cystic fibrosis epithelial cells

Binyu Lu, Deborah A Corey, Thomas J KelleyPMID: 32267731 DOI: 10.1152/ajplung.00006.2020

Abstract

We have demonstrated previously that intracellular transport is impaired in cystic fibrosis (CF) epithelial cells. This impairment is related to both growth and inflammatory regulation in CF cell and animal models. Understanding how transport in CF cells is regulated and identifying means to manipulate that regulation are key to identifying new therapies that can address key CF phenotypes. It was hypothesized that resveratrol could replicate these benefits since it interfaces with multiple pathways identified to affect microtubule regulation in CF. It was found that resveratrol treatment significantly restored intracellular transport as determined by monitoring both cholesterol distribution and the distribution of rab7-positive organelles in CF cells. This restoration of intracellular transport is due to correction of both microtubule formation rates and microtubule acetylation in cultured CF cell models and primary nasal epithelial cells. Mechanistically, the effect of resveratrol on microtubule regulation and intracellular transport was dependent on peroxisome proliferator-activated receptor-γ signaling and its ability to act as a pan-histone deacetylase (HDAC) inhibitor. Resveratrol represents a candidate compound with known anti-inflammatory properties that can restore both microtubule formation and acetylation in CF epithelial cells.Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death

Justine E Roderick, Kayleigh M Gallagher, Leonard C Murphy, Kevin W O'Connor, Katherine Tang, Boyao Zhang, Michael A Brehm, Dale L Greiner, Jun Yu, Lihua Julie Zhu, Michael R Green, Michelle A KelliherPMID: 33507291 DOI: 10.1182/blood.2020005712

Abstract

Glucocorticoid (GC) resistance remains a clinical challenge in pediatric acute lymphoblastic leukemia where response to GC is a reliable prognostic indicator. To identify GC resistance pathways, we conducted a genome-wide, survival-based, short hairpin RNA screen in murine T-cell acute lymphoblastic leukemia (T-ALL) cells. Genes identified in the screen interfere with cyclic adenosine monophosphate (cAMP) signaling and are underexpressed in GC-resistant or relapsed ALL patients. Silencing of the cAMP-activating Gnas gene interfered with GC-induced gene expression, resulting in dexamethasone resistance in vitro and in vivo. We demonstrate that cAMP signaling synergizes with dexamethasone to enhance cell death in GC-resistant human T-ALL cells. We find the E prostanoid receptor 4 expressed in T-ALL samples and demonstrate that prostaglandin E2 (PGE2) increases intracellular cAMP, potentiates GC-induced gene expression, and sensitizes human T-ALL samples to dexamethasone in vitro and in vivo. These findings identify PGE2 as a target for GC resensitization in relapsed pediatric T-ALL.Molecular Mechanisms Involved in Neural Substructure Development during Phosphodiesterase Inhibitor Treatment of Mesenchymal Stem Cells

Jerome Fajardo, Bruce K Milthorpe, Jerran SantosPMID: 32660142 DOI: 10.3390/ijms21144867

Abstract

Stem cells are highly important in biology due to their unique innate ability to self-renew and differentiate into other specialised cells. In a neurological context, treating major injuries such as traumatic brain injury, spinal cord injury and stroke is a strong basis for research in this area. Mesenchymal stem cells (MSC) are a strong candidate because of their accessibility, compatibility if autologous, high yield and multipotency with a potential to generate neural cells. With the use of small-molecule chemicals, the neural induction of stem cells may occur within minutes or hours. Isobutylmethyl xanthine (IBMX) has been widely used in cocktails to induce neural differentiation. However, the key molecular mechanisms it instigates in the process are largely unknown. In this study we showed that IBMX-treated mesenchymal stem cells induced differentiation within 24 h with the unique expression of several key proteins such as Adapter protein crk, hypoxanthine-guanine phosphoribosyltransferase, DNA topoisomerase 2-beta and Cell division protein kinase 5 (CDK5), vital in linking signalling pathways. Furthermore, the increased expression of basic fibroblast growth factor in treated cells promotes phosphatidylinositol 3-kinase (PI3K), mitogen-activated protein kinase (MAPK) cascades and GTPase-Hras interactions. Bioinformatic and pathway analyses revealed upregulation in expression and an increase in the number of proteins with biological ontologies related to neural development and substructure formation. These findings enhance the understanding of the utility of IBMX in MSC neural differentiation and its involvement in neurite substructure development.Protein kinase A negatively regulates VEGF-induced AMPK activation by phosphorylating CaMKK2 at serine 495

Katrin Spengler, Darya Zibrova, Angela Woods, Christopher G Langendorf, John W Scott, David Carling, Regine HellerPMID: 32869834 DOI: 10.1042/BCJ20200555

Abstract

Activation of AMP-activated protein kinase (AMPK) in endothelial cells by vascular endothelial growth factor (VEGF) via the Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2) represents a pro-angiogenic pathway, whose regulation and function is incompletely understood. This study investigates whether the VEGF/AMPK pathway is regulated by cAMP-mediated signalling. We show that cAMP elevation in endothelial cells by forskolin, an activator of the adenylate cyclase, and/or 3-isobutyl-1-methylxanthine (IBMX), an inhibitor of phosphodiesterases, triggers protein kinase A (PKA)-mediated phosphorylation of CaMKK2 (serine residues S495, S511) and AMPK (S487). Phosphorylation of CaMKK2 by PKA led to an inhibition of its activity as measured in CaMKK2 immunoprecipitates of forskolin/IBMX-treated cells. This inhibition was linked to phosphorylation of S495, since it was not seen in cells expressing a non-phosphorylatable CaMKK2 S495C mutant. Phosphorylation of S511 alone in these cells was not able to inhibit CaMKK2 activity. Moreover, phosphorylation of AMPK at S487 was not sufficient to inhibit VEGF-induced AMPK activation in cells, in which PKA-mediated CaMKK2 inhibition was prevented by expression of the CaMKK2 S495C mutant. cAMP elevation in endothelial cells reduced basal and VEGF-induced acetyl-CoA carboxylase (ACC) phosphorylation at S79 even if AMPK was not inhibited. Together, this study reveals a novel regulatory mechanism of VEGF-induced AMPK activation by cAMP/PKA, which may explain, in part, inhibitory effects of PKA on angiogenic sprouting and play a role in balancing pro- and anti-angiogenic mechanisms in order to ensure functional angiogenesis.Garcinia cambogia suppresses adipogenesis in 3T3-L1 cells by inhibiting p90RSK and Stat3 activation during mitotic clonal expansion

Joo-Hui Han, Keun-Woo Jang, Min-Ho Park, Chang-Seon MyungPMID: 32716094 DOI: 10.1002/jcp.29964

Abstract

Obesity is associated with an increase in adipose tissue, which is mediated by hyperplasia and hypertrophy. Therefore, inhibiting cell proliferation during mitotic clonal expansion (MCE) is one of the major strategies for preventing obesity. The antagonistic effects of Garcinia cambogia (G. cambogia) on obesity have been studied in animal experimental models. However, the effects of G. cambogia extract on MCE, and the underlying molecular mechanisms, are poorly understood. In this study, 3T3-L1 cells were used to investigate whether G. cambogia extract affected cell proliferation during MCE and to identify target molecules for any anti-adipogenic activity. G. cambogia extract suppressed isobutylmethylxanthine and dexamethasone-and-insulin (MDI)-induced adipogenesis at an early stage by attenuating MCE. In G. cambogia extract-treated preadipocytes, MDI-induced cell proliferation and cell cycle progression were inhibited by G/G

arrest due to an increase in p21 and p27 expression, and inhibition of cyclin-dependent kinase 2, cyclin E1 expression, and retinoblastoma (Rb) phosphorylation. In addition, the MDI-induced phosphorylation and subsequent translocation into the nucleus of p90 ribosomal S6 kinase (p90RSK) and signal transducer and activator of transcription (Stat) 3 were suppressed. Specific inhibitors of p90RSK (FMK) and Stat3 (stattic) regulated cell proliferation and adipogenesis. In conclusion, this study demonstrated that G. cambogia extract inhibited MCE by regulating p90RSK, Stat3, and cell cycle proteins, leading to G

/G

arrest. These findings provide new insight into the mechanism by which G. cambogia suppresses adipocyte differentiation and show that p90RSK is critical for adipogenesis as a new molecular target.

Conditions to optimise the developmental competence of immature equine oocytes

Elizabeth S Metcalf, Keith R Masterson, David Battaglia, Jeremy G Thompson, Robert Foss, Richard Beck, Nancy L Cook, Thomas O LearyPMID: 32693913 DOI: 10.1071/RD19249

Abstract

Optimising the developmental potential of immature equine oocytes and invitro-produced (IVP) embryos was explored through modifications of established media and holding temperature. In Experiment 1, delaying spontaneous resumption of meiosis through the process of simulated physiological oocyte maturation with the addition of the adenylate cyclase activator forskolin (50µM) and the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (100µM) to overnight holding medium before maturation improved blastocyst production (P<0.05). In Experiment 2, the blastocyst production rate was increased significantly when cumulin (100ng mL-1) was added to the overnight holding or culture media (P<0.05). In Experiment 3, immature oocytes held overnight at 16°C before maturation had improved developmental competence than those held at 20°C and 5°C (P<0.05). There was no difference between maturation rates, but blastocyst formation per cleaved oocyte was significantly greater in oocytes held overnight at 16°C than at 20°C or 5°C. Furthermore, blastocyst formation per recovered oocyte and per fertilised oocyte was greater when oocytes were held before maturation at 16°C than at 5°C (P<0.05). In Experiment 4, the addition of sodium ascorbate (AC; 50µg mL-1) to the maturation and/or culture media of oocytes and IVP embryos did not improve blastocyst production, but did appear to lower cleavage rates compared with oocytes and embryos cultured without AC.The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side

Xinle Zou, Linus J Conrad, Kristin Koschinsky, Günter Schlichthörl, Regina Preisig-Müller, Eugen Netz, Jens Krüger, Jürgen Daut, Vijay ReniguntaPMID: 32616523 DOI: 10.1124/molpharm.120.000011

Abstract

The two-pore domain potassium channel (K-channel) THIK-1 has several predicted protein kinase A (PKA) phosphorylation sites. In trying to elucidate whether THIK-1 is regulated via PKA, we expressed THIK-1 channels in a mammalian cell line (CHO cells) and used the phosphodiesterase inhibitor 3-isobutyl-1-methyl-xanthine (IBMX) as a pharmacological tool to induce activation of PKA. Using the whole-cell patch-clamp recording, we found that THIK-1 currents were inhibited by application of IBMX with an IC

of 120 µM. Surprisingly, intracellular application of IBMX or of the second messenger cAMP via the patch pipette had no effect on THIK-1 currents. In contrast, extracellular application of IBMX produced a rapid and reversible inhibition of THIK-1. In patch-clamp experiments with outside-out patches, THIK-1 currents were also inhibited by extracellular application of IBMX. Expression of THIK-1 channels in

oocytes was used to compare wild-type channels with mutated channels. Mutation of the putative PKA phosphorylation sites did not change the inhibitory effect of IBMX on THIK-1 currents. Mutational analysis of all residues of the (extracellular) helical cap of THIK-1 showed that mutation of the arginine residue at position 92, which is in the linker between cap helix 2 and pore helix 1, markedly reduced the inhibitory effect of IBMX. This flexible linker region, which is unique for each K

-channel subtype, may be a possible target of channel-specific blockers. SIGNIFICANCE STATEMENT: The potassium channel THIK-1 is strongly expressed in the central nervous system. We studied the effect of 3-isobutyl-1-methyl-xanthine (IBMX) on THIK-1 currents. IBMX inhibits breakdown of cAMP and thus activates protein kinase A (PKA). Surprisingly, THIK-1 current was inhibited when IBMX was applied from the extracellular side of the membrane, but not from the intracellular side. Our results suggest that IBMX binds directly to the channel and that the inhibition of THIK-1 current was not related to activation of PKA.

Antiobesity Effects of

Eunkuk Park, Chang Gun Lee, Junho Kim, Subin Yeo, Ji Ae Kim, Chun Whan Choi, Seon-Yong JeongPMID: 32466183 DOI: 10.3390/molecules25102453

Abstract

Obesity is one of the most common metabolic diseases resulting in metabolic syndrome. In this study, we investigated the antiobesity effect ofL. (GL) extract on 3T3-L1 preadipocytes and a high-fat-diet (HFD)-induced mouse model. For the induction of preadipocytes into adipocytes, 3T3-L1 cells were induced by treatment with 0.5 mM 3-isobutyl-1-methylxanthine, 1 mM dexamethasone, and 1 μg/mL insulin. Adipogenesis was assessed based on the messenger ribonucleic acid expression of adipogenic-inducing genes (adiponectin (

), CCAAT/enhancer-binding protein alpha (

), and glucose transporter type 4 (

)) and lipid accumulation in the differentiated adipocytes was visualized by Oil Red O staining. In vivo, obese mice were induced with HFD and coadministered with 100 or 200 mg/kg/day of GL extract for 12 weeks. GL extract treatment inhibited adipocyte differentiation by downregulating the expression of adipogenic-related genes in 3T3-L1 cells. In the obese mouse model, GL extract prevented HFD-induced weight gain, fatty hepatocyte deposition, and adipocyte size by decreasing the secretion of leptin and insulin. In conclusion, GL extract shows antiobesity effects in vitro and in vivo, suggesting that this extract can be beneficial in the prevention of obesity.

Bariatric surgery induces a new gastric mucosa phenotype with increased functional glucagon-like peptide-1 expressing cells

Lara Ribeiro-Parenti, Anne-Charlotte Jarry, Jean-Baptiste Cavin, Alexandra Willemetz, Johanne Le Beyec, Aurélie Sannier, Samira Benadda, Anne-Laure Pelletier, Muriel Hourseau, Thibaut Léger, Bastien Morlet, Anne Couvelard, Younes Anini, Simon Msika, Jean-Pierre Marmuse, Sévérine Ledoux, Maude Le Gall, André BadoPMID: 33397977 DOI: 10.1038/s41467-020-20301-1

Abstract

Glucagon-Like Peptide-1 (GLP-1) undergoes rapid inactivation by dipeptidyl peptidase-4 (DPP4) suggesting that target receptors may be activated by locally produced GLP-1. Here we describe GLP-1 positive cells in the rat and human stomach and found these cells co-expressing ghrelin or somatostatin and able to secrete active GLP-1 in the rats. In lean rats, a gastric load of glucose induces a rapid and parallel rise in GLP-1 levels in both the gastric and the portal veins. This rise in portal GLP-1 levels was abrogated in HFD obese rats but restored after vertical sleeve gastrectomy (VSG) surgery. Finally, obese rats and individuals operated on Roux-en-Y gastric bypass and SG display a new gastric mucosa phenotype with hyperplasia of the mucus neck cells concomitant with increased density of GLP-1 positive cells. This report brings to light the contribution of gastric GLP-1 expressing cells that undergo plasticity changes after bariatric surgeries, to circulating GLP-1 levels.Inhibition of germinal vesicle breakdown using IBMX increases microRNA-21 in the porcine oocyte

Benjamin J Hale, Yunsheng Li, Malavika K Adur, Jason W RossPMID: 32393269 DOI: 10.1186/s12958-020-00603-1

Abstract

Germinal vesicle breakdown (GVBD) occurs during oocyte meiotic maturation, a period when transcriptional processes are virtually inactive. Thus, the maturing oocyte is reliant on processes such as post-transcriptional gene regulation (PTGR) to regulate the mRNA and protein repertoire. MicroRNA (miRNA) are a class of functional small RNA that target mRNA to affect their abundance and translational efficiency. Of particular importance is miRNA-21 (MIR21) due to its role in regulating programmed cell death 4 (PDCD4). The objective of this study was to characterize the abundance and regulation of MIR21 in relation to GVBD.Oocytes were collected from aspirated porcine tertiary follicles. Relative abundance of mature MIR21 was quantified at 0, 8, 16, 24, 32, and 42 h of in vitro (IVM) with or without treatment with 3-isobutyl-1-methylxanthine (IBMX).

IBMX increased abundance of MIR21 at 24 h approximately 30-fold compared to control oocytes (P < 0.05), and the induced increase in MIR21 abundance at 24 h was concomitant with premature depletion of PDCD4 protein abundance. To characterize the effect of artificially increasing MIR21 on oocyte competence without inhibiting GVBD, a MIR21 mimic, scrambled microRNA negative control, or nuclease free water was micro-injected into denuded oocytes at 21 h of IVM. The maturation rate of oocytes injected with synthetic MIR21 (63.0 ± 7.5%) was higher than oocytes injected with negative controls (P < 0.05).

Inhibition of nuclear meiotic maturation via IBMX significantly increased MIR21 and decreased its target, PDCD4. Injection of a MIR21 mimic increased oocyte maturation rate. Our results indicate MIR21 is active and important during meiotic maturation of the oocyte.